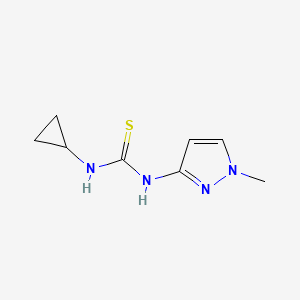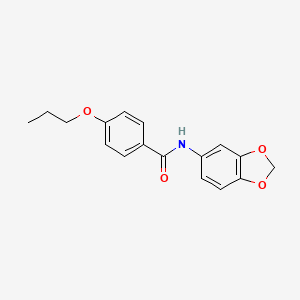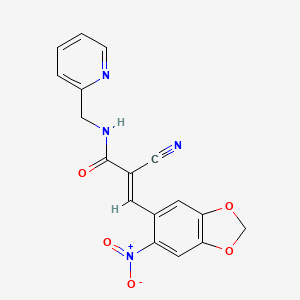![molecular formula C17H14BrNO2 B4641339 1-[1-(2-bromophenyl)-5-hydroxy-2-methylindol-3-yl]ethanone](/img/structure/B4641339.png)
1-[1-(2-bromophenyl)-5-hydroxy-2-methylindol-3-yl]ethanone
Descripción general
Descripción
1-[1-(2-bromophenyl)-5-hydroxy-2-methylindol-3-yl]ethanone is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-bromophenyl)-5-hydroxy-2-methylindol-3-yl]ethanone typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the bromophenyl group is introduced to the indole ring. This process often requires a catalyst to generate the electrophilic substituting agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This method is favored for its mild reaction conditions and high yield .
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(2-bromophenyl)-5-hydroxy-2-methylindol-3-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the bromophenyl group results in a phenyl group.
Aplicaciones Científicas De Investigación
1-[1-(2-bromophenyl)-5-hydroxy-2-methylindol-3-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-bromophenyl)-5-hydroxy-2-methylindol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The bromophenyl group may enhance the compound’s ability to interact with certain enzymes or proteins, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone: Similar structure but with additional hydroxy groups.
2,2-dibromo-1-(4-bromophenyl)ethanone: Contains multiple bromine atoms, leading to different reactivity.
Uniqueness
1-[1-(2-bromophenyl)-5-hydroxy-2-methylindol-3-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy group on the indole ring and the bromophenyl group makes it particularly interesting for research in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
1-[1-(2-bromophenyl)-5-hydroxy-2-methylindol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-10-17(11(2)20)13-9-12(21)7-8-15(13)19(10)16-6-4-3-5-14(16)18/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYNPRXVWUKTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3Br)C=CC(=C2)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320567 | |
| Record name | 1-[1-(2-bromophenyl)-5-hydroxy-2-methylindol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649434 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309936-91-2 | |
| Record name | 1-[1-(2-bromophenyl)-5-hydroxy-2-methylindol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Chloro-2-[[2-(2-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride](/img/structure/B4641274.png)
![isopropyl 5-(aminocarbonyl)-2-{[(2,6-dimethyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4641287.png)


![1-{[3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4641299.png)
![1-[5-(2,3,5-trimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4641304.png)


![4-{[2-(3-methylbutoxy)benzoyl]amino}butanoic acid](/img/structure/B4641326.png)
![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B4641329.png)
![1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole](/img/structure/B4641350.png)
![3-cyclohexyl-N-[1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B4641351.png)

METHANONE](/img/structure/B4641362.png)
